molecular formula C10H6Br2O2 B1351170 3,6-Dibromonaphthalene-2,7-diol CAS No. 96965-79-6

3,6-Dibromonaphthalene-2,7-diol

Cat. No.: B1351170
CAS No.: 96965-79-6
M. Wt: 317.96 g/mol
InChI Key: UAECXNARJOIHAO-UHFFFAOYSA-N
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Description

3,6-Dibromonaphthalene-2,7-diol is an organic compound with the molecular formula C10H6Br2O2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 3 and 6 positions, and two hydroxyl groups are substituted at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromonaphthalene-2,7-diol typically involves the bromination of naphthalene derivatives. One common method is the bromination of 2,7-dihydroxynaphthalene using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromonaphthalene-2,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding naphthalene diol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3,6-dibromo-2,7-naphthoquinone.

    Reduction: Formation of 2,7-dihydroxynaphthalene.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3,6-Dibromonaphthalene-2,7-diol serves as a building block for synthesizing more complex organic molecules. It undergoes various chemical reactions, including:

  • Oxidation: Hydroxyl groups can be oxidized to form quinones.
  • Reduction: Bromine atoms can be reduced to yield naphthalene diol derivatives.
  • Substitution Reactions: The bromine atoms can be replaced with other functional groups .

Table 1: Reaction Types and Products

Reaction TypeReaction DescriptionMajor Products
OxidationHydroxyl oxidation3,6-Dibromo-2,7-naphthoquinone
ReductionBromine reduction2,7-Dihydroxynaphthalene
SubstitutionNucleophilic substitutionVarious substituted naphthalene derivatives

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown efficacy against various pathogens.
  • Anticancer Activities: Ongoing research explores its role as a therapeutic agent targeting cancer cells.

Case Study Example:
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines through apoptosis induction mechanisms .

Medicine

The compound is being investigated for its anti-inflammatory properties and as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Its antioxidant capabilities further enhance its potential therapeutic applications in drug formulations .

Table 2: Medical Applications

Application TypeDescription
Anti-inflammatory AgentInhibits COX-2 enzyme
AntioxidantProtects cells from oxidative stress
Drug FormulationUsed in developing anti-cancer and anti-inflammatory drugs

Industry

In industrial applications, this compound is utilized in:

  • Organic Electronics: It plays a role in developing organic field-effect transistors (OFETs).
  • Dyes and Pigments: The compound's unique structure allows it to be used in synthesizing various dyes.

Case Study Example:
Research conducted on naphthodithiophenes derived from this compound demonstrated their effectiveness as semiconductors in OFET applications .

Mechanism of Action

The mechanism of action of 3,6-Dibromonaphthalene-2,7-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2,7-Dihydroxynaphthalene: Lacks bromine atoms, making it less reactive in certain chemical reactions.

    3,6-Dibromo-2,7-naphthoquinone: An oxidized form of 3,6-Dibromonaphthalene-2,7-diol with different chemical properties.

    3,6-Dibromo-1,8-dihydroxynaphthalene: Similar structure but with hydroxyl groups at different positions.

Uniqueness: this compound is unique due to the specific positioning of bromine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo selective chemical reactions makes it a valuable compound in synthetic chemistry and material science.

Biological Activity

3,6-Dibromonaphthalene-2,7-diol is an organic compound notable for its unique structural features and potential biological activities. With a molecular formula of C₁₁H₈Br₂O₂ and a molecular weight of approximately 317.96 g/mol, this compound presents significant interest in pharmacology and materials science due to its reactivity and interactions with biological systems.

Structural Characteristics

The compound features:

  • Bromine atoms at positions 3 and 6.
  • Hydroxyl groups at positions 2 and 7.

These functional groups contribute to its chemical reactivity and potential biological activity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Cytochrome P450 Inhibition :
    • It has been identified as a potential inhibitor of various cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9. This inhibition suggests possible applications in drug metabolism studies, highlighting its relevance in pharmacology.
  • Antioxidant Properties :
    • The presence of hydroxyl groups may impart antioxidant properties, which are critical for mitigating oxidative stress in biological systems. This characteristic is particularly valuable in the context of developing therapeutic agents for diseases associated with oxidative damage.
  • Interaction with Biological Macromolecules :
    • The compound's ability to form hydrogen bonds through its hydroxyl groups suggests potential interactions with proteins and enzymes, which is crucial for understanding its pharmacodynamics and pharmacokinetics in medicinal chemistry.

Synthesis and Reactivity

This compound can be synthesized through various methods involving bromination of naphthalene derivatives. Its structure allows for nucleophilic aromatic substitution reactions, making it a versatile building block for synthesizing pharmaceuticals and other functional materials .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds reveals how variations in bromination affect both chemical properties and biological activities:

Compound NameBromination PositionsHydroxyl GroupsBiological Activity
This compound 3 & 62Significant CYP inhibition
1,8-Dibromonaphthalene-2,7-diol 1 & 82Varies; less studied
3-Bromonaphthalene-2,7-diol 32Reduced compared to dibromo
Naphthalene-2,7-diol None2Baseline activity

This table illustrates how structural modifications can influence the biological activity of naphthalene derivatives.

Case Study 1: Pharmacological Applications

A study investigating the inhibition of CYP enzymes by this compound demonstrated significant inhibitory effects on CYP1A2. This finding supports its potential use as a lead compound in drug development aimed at modulating drug metabolism.

Case Study 2: Antioxidant Activity

In vitro assays evaluating the antioxidant capacity of this compound revealed that it effectively scavenges free radicals. This property suggests that it could be further explored for therapeutic applications in conditions characterized by oxidative stress.

Properties

IUPAC Name

3,6-dibromonaphthalene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-7-1-5-2-8(12)10(14)4-6(5)3-9(7)13/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAECXNARJOIHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383557
Record name 3,6-dibromonaphthalene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96965-79-6
Record name 3,6-dibromonaphthalene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-2,7-dihydroxynaphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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